Vismodegib - 879085-55-9

Vismodegib

Catalog Number: EVT-288155
CAS Number: 879085-55-9
Molecular Formula: C19H14Cl2N2O3S
Molecular Weight: 421.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vismodegib is a first-in-class, orally bioavailable, small-molecule inhibitor of the Hedgehog (Hh) signaling pathway. [] It acts as a selective antagonist of Smoothened (SMO), a key transmembrane protein involved in signal transduction within the Hh pathway. [] This pathway plays a crucial role in embryonic development, regulating cell differentiation, proliferation, and tissue patterning. [, ] While the pathway is mostly inactive in adults, its aberrant reactivation has been implicated in the development and progression of various cancers, including basal cell carcinoma (BCC) and medulloblastoma. [, ]

Future Directions
  • Overcoming Resistance: Understanding and overcoming resistance to Vismodegib is crucial for its long-term efficacy. Research will likely focus on identifying mechanisms of resistance, such as SMO mutations, and developing strategies to circumvent them. [, ]
  • Combination Therapies: Exploring Vismodegib in combination with other targeted therapies or conventional chemotherapy holds promise for enhancing its efficacy and potentially addressing resistance. [, ]
  • Expanding Clinical Applications: Further research is needed to validate Vismodegib's therapeutic potential in other Hh-driven cancers and explore its application in non-cancerous diseases associated with Hh pathway dysregulation. [, ]
  • Biomarker Development: Identifying reliable biomarkers to predict response to Vismodegib and monitor treatment efficacy will be crucial for personalized therapy. [, ]
Source and Classification

Vismodegib is classified as an oral small molecule inhibitor specifically targeting the Hedgehog signaling pathway. It is primarily used in the treatment of basal cell carcinoma (BCC), particularly in patients with advanced or metastatic forms of this cancer. The compound was first developed by Genentech and is marketed under the trade name Erivedge. Its mechanism involves inhibition of the Smoothened protein, a critical component of the Hedgehog signaling pathway, which plays a vital role in cell differentiation and proliferation .

Synthesis Analysis

The synthesis of Vismodegib has been explored through various methods. One notable approach involves the use of 2-(2-chloro-5-nitrophenyl)pyridine as a key intermediate. This compound is synthesized via a reaction between commercially available 2-chloro-5-nitroacetophenone and 1,2-dihydro-1,3-dimethyl-2-oxopyrimidinium salt. The subsequent reduction of this intermediate leads to 2-(5-amino-2-chlorophenyl)pyridine, which is then reacted with substituted phenylacetic acids to yield Vismodegib derivatives .

An alternative method has been developed that avoids precious metal catalysts and phosphine ligands, making it more cost-effective for laboratory synthesis . Recent studies have also focused on creating deuterated analogs of Vismodegib to improve pharmacokinetic properties through selective deuterium substitution at metabolically active sites .

Molecular Structure Analysis

Vismodegib has a complex molecular structure characterized by its core components:

  • Chemical Formula: C21_{21}H24_{24}ClN3_{3}O
  • Molecular Weight: 367.89 g/mol
  • Structure Features: The compound contains a pyridine ring and an anilide moiety, contributing to its binding affinity for the Smoothened protein.

The structural configuration allows for interactions with specific amino acid residues within the binding site of Smoothened, which are crucial for its biological activity. Molecular docking studies have shown that Vismodegib forms significant hydrogen bonds and hydrophobic interactions with target proteins .

Chemical Reactions Analysis

Vismodegib undergoes various chemical reactions during its synthesis and metabolic processes. Key reactions include:

  • Reduction Reactions: These are essential for converting nitro groups to amino groups in intermediates.
  • Esterification: Involves forming amide bonds between carboxylic acids and amines during the synthesis process.
  • Metabolic Reactions: In vivo studies indicate that Vismodegib is metabolized primarily via oxidation pathways involving cytochrome P450 enzymes, leading to metabolites that may exhibit different pharmacological properties .
Mechanism of Action

The mechanism of action of Vismodegib revolves around its ability to inhibit the Hedgehog signaling pathway by blocking the Smoothened protein. This inhibition prevents downstream signaling that would normally lead to cell proliferation and survival in tumors associated with aberrant Hedgehog signaling. Specifically:

  1. Binding to Smoothened: Vismodegib binds to Smoothened, preventing its activation by Sonic Hedgehog ligands.
  2. Downregulation of Glioma-associated Oncogenes: This leads to decreased expression of Gli transcription factors, which are pivotal in promoting tumor growth.
  3. Impact on Tumor Microenvironment: By inhibiting this pathway, Vismodegib alters the tumor microenvironment, potentially enhancing responses to other therapies .
Physical and Chemical Properties Analysis

Vismodegib exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but has limited aqueous solubility.
  • Stability: The compound is stable under acidic conditions but can degrade under alkaline conditions.
  • LogP Value: The partition coefficient (LogP) indicates moderate lipophilicity, which influences its absorption characteristics.

These properties are critical for understanding its pharmacokinetics and optimizing formulations for clinical use .

Applications

Vismodegib's primary application lies in oncology as a treatment for basal cell carcinoma. Its effectiveness has been demonstrated in clinical trials where it significantly reduced tumor size and improved patient outcomes. Additionally:

  • Research Applications: Vismodegib serves as a valuable tool in research settings for studying Hedgehog signaling pathways in various cancers beyond basal cell carcinoma.
  • Combination Therapies: Ongoing research explores its use in combination with other therapeutic agents to overcome resistance mechanisms observed in some tumors .
Molecular Mechanisms of Action

Hedgehog Signaling Pathway Inhibition Dynamics

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue patterning that becomes largely quiescent in adult tissues, with limited activity maintained in stem cells and hair follicles [1] [5]. In basal cell carcinoma (BCC), this pathway undergoes aberrant reactivation through genetic mutations, leading to uncontrolled cellular proliferation. Vismodegib (chemical name: 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide) is a first-in-class small molecule inhibitor that targets this dysregulated pathway [2] [8].

Mechanistically, vismodegib functions as a potent antagonist of Smoothened (SMO), a key transmembrane protein that acts as the primary signal transducer in the Hh pathway [1] [7]. Under physiological conditions, the Patched-1 (PTCH1) receptor constitutively suppresses SMO activity. Binding of Hh ligands (Sonic, Indian, or Desert Hedgehog) to PTCH1 relieves this inhibition, allowing SMO to accumulate in primary cilia and initiate downstream signaling [5]. In BCC, approximately 90% of cases involve loss-of-function mutations in PTCH1 (chromosome 9q22.3) or gain-of-function mutations in SMO that result in ligand-independent, constitutive pathway activation [1] [4]. This leads to uncontrolled activation of GLI transcription factors and subsequent expression of pro-proliferative genes.

Vismodegib specifically binds to SMO, inhibiting its activation and translocation to the primary cilium, thereby preventing downstream signal transduction [6] [8]. This targeted inhibition is particularly effective in BCCs with PTCH1 mutations, which represent the majority (approximately 85%) of Hh pathway-driven BCCs [1]. Resistance mechanisms can develop through mutations in SMO (such as D473H) that interfere with drug binding or through activation of downstream signaling components [1] [4].

Table 1: Genetic Alterations in Hedgehog Pathway Components Driving Basal Cell Carcinogenesis

Gene/ProteinMutation TypeFrequency in BCCFunctional Consequence
PTCH1Loss-of-function~85%Loss of SMO inhibition, constitutive pathway activation
SMOGain-of-function~10%Ligand-independent activation of downstream signaling
SUFULoss-of-functionRareReduced inhibition of GLI transcription factors
GLI1/2AmplificationRareEnhanced transcriptional activation of target genes

Structural Basis of Smoothened (SMO) Antagonism

Vismodegib (molecular formula: C₁₉H₁₄Cl₂N₂O₃S; molecular weight: 421.30 g/mol) achieves its high selectivity through precise molecular interactions within SMO's transmembrane binding pocket [1] [8]. Structural studies reveal that vismodegib binds to an extracellular cysteine-rich domain (CRD) of SMO, mimicking the natural sterol ligands that activate this receptor [8].

The binding pocket of SMO comprises seven transmembrane helices that form a deep cavity for ligand engagement. Key interactions include:

  • Hydrophobic contacts between vismodegib's chlorophenyl groups and conserved residues in helices 5 and 6
  • Hydrogen bonding between the sulfonyl group and SMO residue Glu518
  • π-π stacking interactions involving the pyridine ring and aromatic residues in the binding pocket [8]

These specific interactions stabilize SMO in an inactive conformation, preventing the conformational changes required for downstream signal transduction. The binding affinity of vismodegib for human SMO is exceptionally high, with a dissociation constant (Kd) in the nanomolar range [8]. This high-affinity binding effectively outcompetes endogenous activators and prevents the translocation of SMO to the primary cilium, a critical step in pathway activation [5] [8].

Notably, the molecular structure of vismodegib (a 2-chlorobenzamide derivative) was optimized through medicinal chemistry approaches to enhance its binding to SMO while maintaining favorable pharmacokinetic properties [1] [2]. This optimization resulted in a drug with exceptional specificity for SMO over other G-protein coupled receptors, minimizing off-target effects.

Table 2: Atomic-Level Interactions Between Vismodegib and SMO Binding Pocket

Vismodegib Structural ElementSMO ResidueInteraction TypeFunctional Significance
2-Chloro substituentPhe484/Phe517Hydrophobic packingStabilizes inactive conformation
Pyridine ringTrp535π-π stackingPositions molecule in binding cleft
Sulfonyl groupGlu518Hydrogen bondingAnchors molecule to CRD domain
4-Chloro-3-pyridinyl groupMet301/Val404Van der WaalsEnhances binding specificity
Benzamide linkerArg400ElectrostaticContributes to binding energy

Downstream Transcriptional Regulation of GLI Proteins

The ultimate targets of the Hh signaling cascade are the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3). In the canonical pathway, activated SMO triggers a signaling cascade that prevents the proteolytic processing of GLI2 and GLI3 into repressor forms while promoting the activation and nuclear translocation of GLI1 and GLI2 activators [1] [5]. Once in the nucleus, these transcription factors bind to specific promoter sequences (GLI consensus binding sites: 5'-GACCACCCA-3') and activate the expression of genes involved in cell cycle progression, survival, and stemness [5].

Vismodegib's inhibition of SMO prevents the nuclear translocation of GLI transcription factors, leading to:

  • Downregulation of GLI1 expression (a reliable biomarker of pathway activity)
  • Increased formation of GLI repressor forms
  • Suppression of pro-tumorigenic target genes [1] [4]

Key downstream genes regulated by this pathway include:

  • BCL2: An anti-apoptotic factor that enhances tumor cell survival
  • CYCLIN D1 and CYCLIN E: Regulators of G1/S phase transition
  • MYCN: A proto-oncogene that promotes proliferation
  • VEGF: Angiogenesis factor supporting tumor growth
  • PTCH1 itself: Component of a negative feedback loop [1] [5]

Clinical evidence demonstrates that vismodegib treatment rapidly reduces GLI1 mRNA expression in tumor biopsies, often within days of treatment initiation. In a phase I trial, GLI1 expression decreased by more than two-fold in 77% of patients (10/13) following vismodegib treatment, correlating with clinical response [4]. This molecular response precedes observable tumor regression, providing a pharmacodynamic biomarker of target engagement.

Table 3: Key Transcriptional Targets of GLI Proteins Affected by Vismodegib

Target GeneFunction in OncogenesisFold Change Post-TreatmentClinical Correlation
GLI1Transcription factor, biomarker↓ 2.8-4.1Correlates with tumor response
BCL2Anti-apoptotic protein↓ 1.9-3.0Contributes to tumor shrinkage
CYCLIN D1Cell cycle progression↓ 2.1-3.5Associated with growth arrest
PTCH1Receptor, feedback regulator↓ 1.7-2.9Demonstrates pathway inhibition
HHIPNegative pathway regulator↓ 2.0-3.2Reflects reduced signaling

Ligand-Independent Pathway Activation in Oncogenesis

The oncogenic potential of the Hh pathway in basal cell carcinoma primarily arises through ligand-independent mechanisms caused by genetic alterations in pathway components. This distinguishes BCC from other malignancies where Hh signaling is activated through autocrine or paracrine ligand overexpression [5]. Approximately 90% of sporadic BCCs harbor inactivating mutations in the PTCH1 tumor suppressor gene, while approximately 10% exhibit activating mutations in SMO [1] [5].

The molecular consequences of PTCH1 loss are particularly significant:

  • Constitutive SMO Activation: Without PTCH1-mediated suppression, SMO undergoes spontaneous activation
  • Ciliary Trafficking: Mutant SMO accumulates in primary cilia independent of ligand binding
  • GLI Activator Formation: Enhanced proteolytic processing of GLI2/3 into transcriptional activators
  • Loss of Feedback Inhibition: Disruption of the normal PTCH1-mediated negative feedback loop [1] [5]

This molecular pathogenesis is dramatically illustrated in Gorlin syndrome (nevoid basal cell carcinoma syndrome), an autosomal dominant disorder caused by germline PTCH1 mutations. Patients develop hundreds to thousands of BCCs due to uncontrolled Hh pathway activation [1] [4]. Vismodegib has shown particular efficacy in this genetic context, reducing tumor burden by 65% compared to 11% in placebo controls in clinical trials [4].

The ligand-independent nature of Hh pathway activation in BCC provides the fundamental rationale for vismodegib's therapeutic strategy. By directly targeting the central signal transducer SMO, vismodegib effectively interrupts the constitutively active signaling cascade regardless of upstream genetic defects [7] [8]. This mechanistic approach achieves significant clinical responses in locally advanced and metastatic BCC, conditions where conventional therapies often fail.

Table 4: Molecular Consequences of Ligand-Independent Hedgehog Pathway Activation in BCC

Molecular EventOncogenic ConsequenceVismodegib Intervention
PTCH1 loss-of-function mutationLoss of SMO inhibitionBypasses PTCH1 defect via direct SMO binding
SMO gain-of-function mutationConstitutive downstream signalingCompetitively inhibits mutant SMO activity
GLI2 amplificationEnhanced transcriptional activationPrevents GLI2 nuclear translocation
Loss of SUFU functionReduced GLI repressionBlocks GLI activation upstream of SUFU
Autocrine ligand production*Sustained pathway stimulationInhibits signaling despite ligand presence

*Note: While primarily ligand-independent, some BCCs may develop autocrine ligand production as a resistance mechanism [1]

Table 5: Comprehensive Nomenclature for Vismodegib

Nomenclature TypeDesignation
Systematic IUPAC Name2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide
Generic NameVismodegib
Trade NameErivedge®
Chemical FormulaC₁₉H₁₄Cl₂N₂O₃S
CAS Registry Number879085-55-9
Other IdentifiersGDC-0449; RG3616; NSC-747691
Molecular Weight421.30 g/mol

Properties

CAS Number

879085-55-9

Product Name

Vismodegib

IUPAC Name

2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide

Molecular Formula

C19H14Cl2N2O3S

Molecular Weight

421.3 g/mol

InChI

InChI=1S/C19H14Cl2N2O3S/c1-27(25,26)13-6-7-14(17(21)11-13)19(24)23-12-5-8-16(20)15(10-12)18-4-2-3-9-22-18/h2-11H,1H3,(H,23,24)

InChI Key

BPQMGSKTAYIVFO-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=N3)Cl

Solubility

In water, solubility is pH dependent wtih 0.1 mg/mL at pH 7 and 0.99 mg/mL at pH 11

Synonyms

erivedge
GDC 0449
GDC-0449
GDC0449
HhAntag691
NSC 747691
NSC-747691
NSC747691
R 3616
R-3616
R3616 cpd
RG 3616
RG-3616
RG3616
vismodegi

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=N3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.